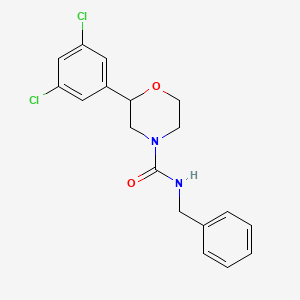

N-benzyl-2-(3,5-dichlorophenyl)morpholine-4-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Scientific Research Applications

Supramolecular Chemistry and Nanotechnology

N-benzyl-2-(3,5-dichlorophenyl)morpholine-4-carboxamide, as a chemical entity, does not directly feature in the provided literature. However, supramolecular chemistry, which involves the study of molecules capable of self-assembly into larger structures, is a field where similar molecular structures could potentially have applications. For example, benzene-1,3,5-tricarboxamides (BTAs) are noted for their self-assembly into one-dimensional, nanometer-sized rod-like structures stabilized by threefold hydrogen bonding. These assemblies are utilized in nanotechnology, polymer processing, and biomedical applications, showcasing the versatile applications of molecules with complex architectures in scientific research (Cantekin, de Greef, & Palmans, 2012).

Photoreactive Probes in Structural Biology

In structural biology, photoreactive labeling (PAL) uses molecules that can form covalent bonds with biomolecules upon light activation. Compounds with functional groups similar to this compound could potentially be designed as photoreactive probes. These probes are instrumental in studying the organization of biological systems, including drug targets, transport processes, and structural changes in receptors. PAL, combined with modern instrumental analysis and computer modeling, remains a crucial approach in elucidating the organization and functioning of biological systems (Vodovozova, 2007).

Organic Light Emitting Diodes (OLEDs)

The field of organic electronics, particularly OLEDs, benefits from molecules with sophisticated structures akin to this compound. Cyclometalating ligands and phosphorescent complexes derived from these ligands exhibit high emissivity and tunable emission wavelengths across the visible spectrum. Such materials are key to developing efficient phosphorescent displays and illumination devices, demonstrating the potential of advanced molecular designs in enhancing opto-electronic device performance (Chi & Chou, 2010).

Antioxidant Capacity Assays

In the evaluation of antioxidant capacities, substances with redox-active functional groups similar to those in this compound could be explored. The ABTS/PP decolorization assay, for example, utilizes redox mediators to assess the antioxidant capacity of compounds. Understanding the reaction pathways in such assays is crucial for designing molecules with enhanced antioxidant properties, which could have applications in food science, pharmaceuticals, and environmental remediation (Ilyasov et al., 2020).

properties

IUPAC Name |

N-benzyl-2-(3,5-dichlorophenyl)morpholine-4-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18Cl2N2O2/c19-15-8-14(9-16(20)10-15)17-12-22(6-7-24-17)18(23)21-11-13-4-2-1-3-5-13/h1-5,8-10,17H,6-7,11-12H2,(H,21,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MHNZRLMUYYXVQE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC(CN1C(=O)NCC2=CC=CC=C2)C3=CC(=CC(=C3)Cl)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18Cl2N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

365.2 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[6-(benzimidazol-1-yl)pyridin-3-yl]-2-(3-fluorophenyl)acetamide](/img/structure/B2804968.png)

![2-Amino-2-[3-[4-(dimethylamino)phenyl]-1-bicyclo[1.1.1]pentanyl]acetic acid](/img/structure/B2804969.png)

![2-[2-(5-methyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl]-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B2804970.png)

![[4-(5-Fluoro-6-methylpyrimidin-4-yl)piperazin-1-yl]-(2H-triazol-4-yl)methanone](/img/structure/B2804986.png)

![3-(2-pyridyl)-6-[2-(2-pyridyl)ethyl]isothiazolo[4,5-d]pyrimidine-5,7(4H,6H)-dione](/img/structure/B2804989.png)